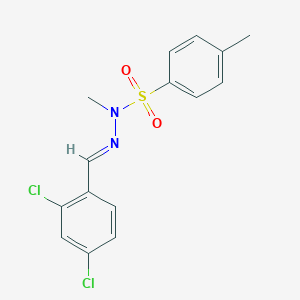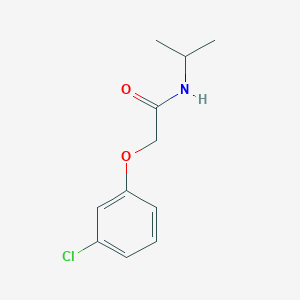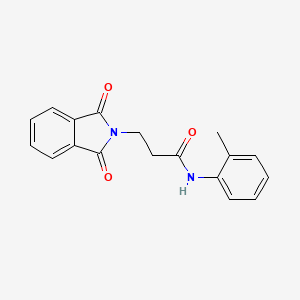![molecular formula C17H20N2O3 B5522495 2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5522495.png)
2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.14739250 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aromatase Inhibition
The synthesis and biological evaluation of various alkyl-substituted derivatives, including 2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, have demonstrated significant potential in inhibiting estrogen biosynthesis. These compounds have shown to be stronger inhibitors of human placental aromatase compared to aminoglutethimide, a treatment for hormone-dependent breast cancer. The research indicates that these derivatives could be more effective in treating hormone-dependent human breast cancer by inhibiting estrogen biosynthesis more selectively and potently than current treatments (Hartmann & Batzl, 1986).
Antihistamine Activity
Modifications of polycyclic piperazinyl imide serotonergic agents, including structures related to this compound, have led to the development of compounds with potent H1-antagonist activity. These compounds, through structural manipulation, achieved significant antihistamine activity without the undesirable antidopaminergic activity, suggesting potential applications in developing more effective antihistamines with fewer side effects (Abou-Gharbia et al., 1995).
Antifungal Properties
The synthesis of spiro derivatives incorporating 2-oxindole/piperidines, related to this compound, has been performed, demonstrating effective antifungal properties against dermatophytes and other fungal organisms. These findings suggest these novel spiro derivatives as potential treatments for dermatophytosis or ringworm infections (Sharma et al., 2013).
Xanthine Oxidase Inhibition
Research into the synthesis of isoindole-1,3(2H)-dione derivatives, closely related to the compound , has explored their potential as inhibitors of xanthine oxidase (XO). The study concluded that these derivatives could significantly inhibit XO activity, with particular derivatives showing enhanced activity. This suggests potential applications in treating diseases associated with XO activity, such as gout or certain types of cardiovascular diseases (Gunduğdu et al., 2020).
Microlithography Applications
3-Diazopiperi-2,4-diones, which share a similar structural framework, have been explored as photoactive substrates for microlithography, showing potential for use in the design of nonchemically amplified photoresists for deep ultraviolet (DUV) applications. The properties of these compounds, such as high quantum yield and transparency upon UV exposure, make them suitable for advanced lithographic processes (Tattersall et al., 2004).
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .
Mode of Action
It’s known that the structure-activity relationship is crucial in the inhibitory effect of compounds containing piperidine . The ether linkage between quinoline and piperidine, for example, has been found to be critical .
Biochemical Pathways
Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Pharmacokinetics
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they likely have properties conducive to good bioavailability.
Result of Action
Piperidine derivatives have been found to have a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
将来の方向性
The development of new piperidine derivatives is an active area of research, with potential applications in the pharmaceutical industry . Future research may focus on the synthesis of new piperidine derivatives, the exploration of their biological activity, and the development of more efficient methods for their synthesis .
特性
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-6-9-18(10-7-12)15(20)8-11-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOGNIWIGELLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide](/img/structure/B5522415.png)
![9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone](/img/structure/B5522431.png)

![4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5522442.png)
![2,3,5-trimethyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5522453.png)
![(3R*,4S*)-1-[4-(5-methyl-2-furyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5522463.png)
![{4-[3-fluoro-5-(trifluoromethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5522475.png)
![ethyl 4-{[2-(ethoxycarbonyl)-2-ethylbutanoyl]amino}benzoate](/img/structure/B5522484.png)

![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)

![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)

